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molecular formula C10H7BrN2O B1524748 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde CAS No. 861932-08-3

3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde

Cat. No. B1524748
M. Wt: 251.08 g/mol
InChI Key: MWRSHCXIXJNGGF-UHFFFAOYSA-N
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Patent
US07470807B2

Procedure details

According to the procedure described in the synthesis method of Intermediate Int. n-26 (Synthesis method NG) provided that the reaction was performed for 20 hours, and the column chromatography was performed with chloroform:methanol=100:1, 3-bromo-4-fluorobenzaldehyde (1.246 g, TCI), potassium carbonate (825.1 mg) and imidazole (444 mg, TCI) were reacted and treated to obtain the title compound (Intermediate Int. n-32, 986.1 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.246 g
Type
reactant
Reaction Step Two
Quantity
825.1 mg
Type
reactant
Reaction Step Two
Quantity
444 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)(Cl)Cl.[Br:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][C:13]=1F)[CH:9]=[O:10].C(=O)([O-])[O-].[K+].[K+].[NH:21]1[CH:25]=[CH:24][N:23]=[CH:22]1>CO>[Br:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][C:13]=1[N:21]1[CH:25]=[CH:24][N:23]=[CH:22]1)[CH:9]=[O:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.246 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1F
Name
Quantity
825.1 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
444 mg
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described in the synthesis method of Intermediate Int
CUSTOM
Type
CUSTOM
Details
n-26 (Synthesis method NG)
CUSTOM
Type
CUSTOM
Details
provided that the reaction
ADDITION
Type
ADDITION
Details
treated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC=1C=C(C=O)C=CC1N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 986.1 mg
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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